2-Methanesulfonamido-2-methylpropanimidamide
CAS No.:
Cat. No.: VC17845609
Molecular Formula: C5H13N3O2S
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H13N3O2S |
|---|---|
| Molecular Weight | 179.24 g/mol |
| IUPAC Name | 2-(methanesulfonamido)-2-methylpropanimidamide |
| Standard InChI | InChI=1S/C5H13N3O2S/c1-5(2,4(6)7)8-11(3,9)10/h8H,1-3H3,(H3,6,7) |
| Standard InChI Key | YPKSJCDLSTZEGJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(=N)N)NS(=O)(=O)C |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
The compound’s structure (Figure 1) comprises:
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Methanesulfonamide group: A sulfonyl group (-SO₂-) linked to a methyl group and an amine.
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2-Methylpropanimidamide backbone: A branched alkyl chain with an amidine functional group (-C(NH₂)₂).
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₃N₃O₂S | |
| Molecular Weight | 179.24 g/mol | |
| CAS Number | 2138072-54-3 | |
| Density | Not reported | — |
| Melting/Boiling Points | Not reported | — |
The amidine group contributes to basicity, while the sulfonamide moiety enhances solubility in polar solvents like water and dimethyl sulfoxide (DMSO).
Spectroscopic Data
While explicit spectral data (e.g., NMR, IR) are absent in available literature, analogous sulfonamides exhibit:
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¹H NMR: Peaks for methyl groups (~1.3 ppm) and sulfonamide protons (~7.5 ppm).
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IR: Stretching vibrations for S=O (~1350 cm⁻¹) and N-H (~3300 cm⁻¹).
Synthesis and Reactivity
Synthetic Routes
Although detailed protocols are scarce, plausible methods include:
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Sulfonylation of Amidines: Reacting 2-methylpropanimidamide with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
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Functional Group Interconversion: Modifying existing sulfonamide precursors via alkylation or amidination.
Reactivity Profile
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Nucleophilic Substitution: The sulfonamide’s sulfur atom may participate in reactions with electrophiles.
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Acid-Base Behavior: The amidine group (pKa ~10–12) can protonate under acidic conditions, influencing solubility.
Biological Activity and Mechanisms
Cancer Research Applications
Sulfonamides exhibit antiproliferative effects by targeting carbonic anhydrases (CAs) and tubulin polymerization. For example, sunitinib (a sulfonamide derivative) inhibits tyrosine kinases with IC₅₀ values of 10–100 nM. Computational docking studies suggest 2-methanesulfonamido-2-methylpropanimidamide may bind similar targets, though experimental validation is needed.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a building block for synthesizing:
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Antibiotics: Hybrid molecules combining sulfonamide and β-lactam motifs.
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Kinase Inhibitors: Functionalization of the amidine group to enhance target affinity .
Table 2: Comparison with Similar Sulfonamides
| Compound | Target | IC₅₀ |
|---|---|---|
| Sulfamethoxazole | Dihydropteroate synthase | 50 nM |
| Celecoxib | Cyclooxygenase-2 (COX-2) | 40 nM |
| 2-Methanesulfonamido-2-methylpropanimidamide | Hypothetical CA inhibitor | — |
Material Science
Sulfonamides are utilized in polymer cross-linking and ion-exchange resins. The branched alkyl chain in this compound may enhance thermal stability in polyamide composites .
Future Research Directions
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Activity Screening: Evaluate antimicrobial and anticancer efficacy in vitro.
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Structural Optimization: Modify the alkyl chain to improve bioavailability.
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Computational Studies: Molecular dynamics simulations to predict binding affinities.
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